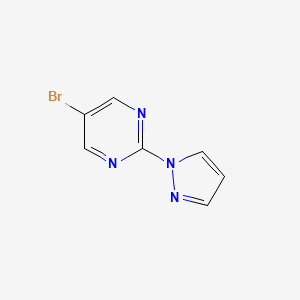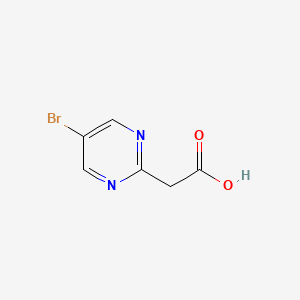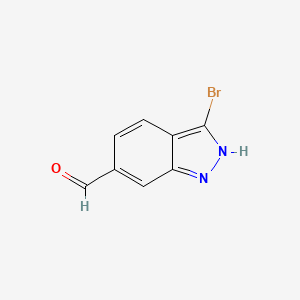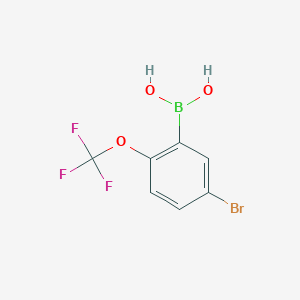![molecular formula C22H20F3NO B1521804 {[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine CAS No. 1186195-40-3](/img/structure/B1521804.png)
{[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine
Descripción general
Descripción
{[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine is a chemical compound with the molecular formula C22H20F3NO . It has a molecular weight of 371.396 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzylamine group with a trifluoromethyl group (-CF3) and a benzyloxy group (-OC6H5) attached to the phenyl rings .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anticancer Agents Synthesis
This compound is utilized in the synthesis of benzimidazole derivatives, which are explored for their potential as anticancer agents . The presence of substituents like the trifluoromethyl group can significantly influence the activity of these compounds against cancer cell lines, making them valuable in the development of new chemotherapy drugs.
Materials Science: Advanced Polymer Synthesis
In materials science, the benzyloxy and trifluoromethyl groups are key in synthesizing advanced polymers. For instance, 4-(Benzyloxy)phenol, a related compound, is used to create phosphine oxide polymers, which have applications in creating high-performance materials .
Organic Chemistry: Suzuki–Miyaura Cross-Coupling
The compound plays a role in Suzuki–Miyaura cross-coupling reactions, a widely applied method for forming carbon–carbon bonds in organic synthesis . The trifluoromethyl group can enhance the reactivity of boron reagents, which are crucial for these coupling reactions.
Pharmacology: Drug Development
In pharmacology, the structural features of this compound, such as the trifluoromethyl group, are important in the structure-activity relationship studies for the development of drugs like KRP-297, which is investigated for the treatment of diabetes mellitus .
Environmental Science: Green Chemistry
The compound’s functional groups are beneficial in green chemistry applications, particularly in reactions that minimize the use of hazardous substances and promote environmental sustainability. For example, the Suzuki–Miyaura coupling, which uses environmentally benign organoboron reagents, is a step towards more sustainable chemical practices .
Propiedades
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]-1-[4-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO/c23-22(24,25)20-10-6-17(7-11-20)14-26-15-18-8-12-21(13-9-18)27-16-19-4-2-1-3-5-19/h1-13,26H,14-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVLDEOONDCYSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCC3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1521722.png)

![2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1521727.png)
![tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1521731.png)
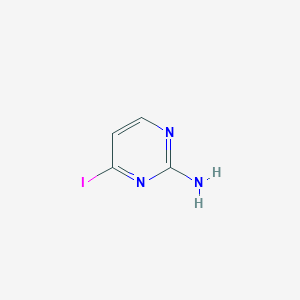
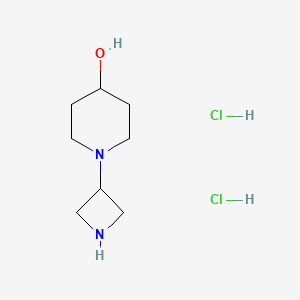
![2-Bromobenzo[d]thiazole-6-carboxylic acid](/img/structure/B1521735.png)
